molecular formula C18H17NO2S B3847942 (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B3847942
M. Wt: 311.4 g/mol
InChI Key: YSYKRUMSZLHQRC-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-tert-butylbenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with an appropriate amine and a dehydrating agent to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can yield amines .

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications .

Medicine

In medicine, this compound has shown promise as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases .

Industry

In industry, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and other industrial applications .

Mechanism of Action

The mechanism of action of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of a tert-butylphenyl group, a thiophene ring, and an oxazole ring. This combination of functional groups and rings provides it with unique chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

(4Z)-2-(4-tert-butylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-18(2,3)13-8-6-12(7-9-13)16-19-15(17(20)21-16)11-14-5-4-10-22-14/h4-11H,1-3H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYKRUMSZLHQRC-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CS3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 3
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 4
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 5
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 6
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

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